![molecular formula C18H13NO4S B11934291 (5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(3-ヒドロキシフェニル)メチリデン]-3-フェナシル-1,3-チアゾリジン-2,4-ジオンは、化学、生物学、医学など様々な分野における潜在的な応用で知られる合成有機化合物です。この化合物は、多くの生物活性分子に見られる一般的な構造モチーフであるチアゾリジン-2,4-ジオンコアを特徴としています。
準備方法
合成経路と反応条件
(5E)-5-[(3-ヒドロキシフェニル)メチリデン]-3-フェナシル-1,3-チアゾリジン-2,4-ジオンの合成は、通常、3-ヒドロキシベンズアルデヒドと3-フェナシルチアゾリジン-2,4-ジオンを塩基性条件下で縮合させることにより行われます。この反応は、通常、エタノールまたはメタノールなどの溶媒中で、水酸化ナトリウムまたは炭酸カリウムなどの塩基を使用して、縮合反応を促進します。
工業的製造方法
この化合物の具体的な工業的製造方法はあまり文書化されていませんが、一般的なアプローチは、実験室での合成をスケールアップすることです。これには、収率と純度を最大化する反応条件の最適化と、再結晶またはクロマトグラフィーなどの精製技術の実装が含まれます。
化学反応の分析
反応の種類
(5E)-5-[(3-ヒドロキシフェニル)メチリデン]-3-フェナシル-1,3-チアゾリジン-2,4-ジオンは、次のような様々な化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化することができます。
還元: チアゾリジン環の二重結合は、飽和チアゾリジン誘導体を形成するために還元することができます。
置換: フェニル環は、求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用することができます。
還元: 炭素上のパラジウムまたは水素化ホウ素ナトリウムを使用した触媒的水素化を使用することができます。
置換: 臭素または硝酸などの求電子試薬をそれぞれハロゲン化またはニトロ化に使用することができます。
主要な生成物
酸化: 3-オキソ-フェニル誘導体の形成。
還元: 飽和チアゾリジン誘導体の形成。
置換: ハロゲン化またはニトロ化されたフェニル誘導体の形成。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての潜在的な可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。
作用機序
(5E)-5-[(3-ヒドロキシフェニル)メチリデン]-3-フェナシル-1,3-チアゾリジン-2,4-ジオンの作用機序は、特定の分子標的との相互作用を伴います。例えば、活性部位に結合することにより、特定の酵素を阻害し、その活性を阻害することがあります。この化合物は、受容体部位に結合してシグナル伝達経路を変化させることにより、受容体活性を調節することもあります。
類似の化合物との比較
類似の化合物
チアゾリジンジオン: 抗糖尿病作用で知られる、同様のコア構造を持つ化合物群。
フェニルメチレン誘導体: フェニルメチレン基を持つ化合物で、同様の化学反応性を示す可能性があります。
ユニークさ
(5E)-5-[(3-ヒドロキシフェニル)メチリデン]-3-フェナシル-1,3-チアゾリジン-2,4-ジオンは、異なる化学的および生物学的特性を与える官能基の特定の組み合わせによってユニークです。ヒドロキシル基、フェニルメチレン部分、チアゾリジン-2,4-ジオンコアにより、様々な用途に適した汎用性の高い化合物となります。
類似化合物との比較
Similar Compounds
Thiazolidinediones: A class of compounds with a similar core structure, known for their antidiabetic properties.
Phenylmethylene derivatives: Compounds with a phenylmethylene group, which may exhibit similar chemical reactivity.
Uniqueness
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group, phenylmethylene moiety, and thiazolidine-2,4-dione core make it a versatile compound for various applications.
特性
分子式 |
C18H13NO4S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13NO4S/c20-14-8-4-5-12(9-14)10-16-17(22)19(18(23)24-16)11-15(21)13-6-2-1-3-7-13/h1-10,20H,11H2/b16-10+ |
InChIキー |
XISJGNSKAXXSAO-MHWRWJLKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O |
正規SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
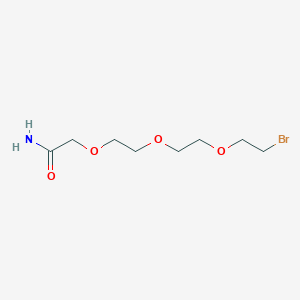
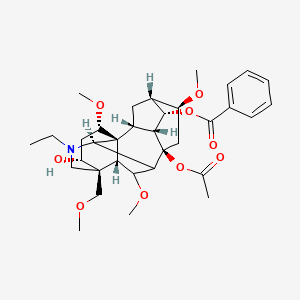
![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)
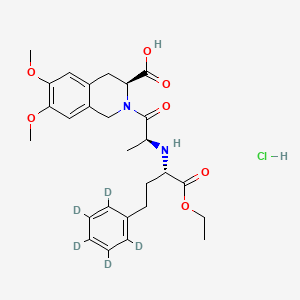

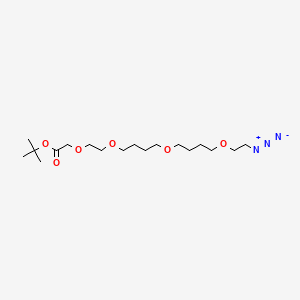
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
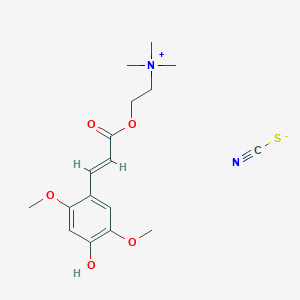

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
